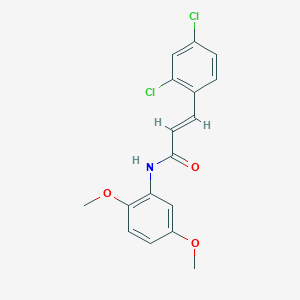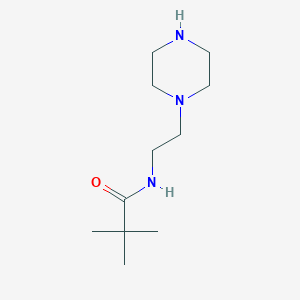![molecular formula C36H30FN3O4S2 B11975877 (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975877.png)
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-3-[2-(3,4-dimetoxi fenil)etil]-5-[(3-{4-[(2-fluoro bencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metileno]-2-tioxo-1,3-tiazolidin-4-ona es una molécula orgánica compleja con posibles aplicaciones en varios campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, una porción de pirazol y varios grupos aromáticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-3-[2-(3,4-dimetoxi fenil)etil]-5-[(3-{4-[(2-fluoro bencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metileno]-2-tioxo-1,3-tiazolidin-4-ona típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen la formación del anillo de tiazolidinona, la introducción de la porción de pirazol y la unión de los grupos aromáticos. Los reactivos comunes utilizados en estas reacciones incluyen tioamidas, hidracinas y varios aldehídos aromáticos. Las condiciones de reacción a menudo implican reflujo en solventes orgánicos como etanol o acetonitrilo, con catalizadores como ácido p-toluensulfónico o trietilamina para facilitar las reacciones.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para la escalabilidad, el rendimiento y la rentabilidad. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto (5Z)-3-[2-(3,4-dimetoxi fenil)etil]-5-[(3-{4-[(2-fluoro bencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metileno]-2-tioxo-1,3-tiazolidin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiazolidinona se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Los grupos nitro aromáticos, si están presentes, se pueden reducir a aminas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico, agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, y electrófilos como el ácido nítrico o el bromo. Las condiciones de reacción típicamente implican temperaturas controladas, atmósferas inertes y solventes apropiados para garantizar las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del anillo de tiazolidinona puede producir sulfoxidos o sulfonas, mientras que la reducción de los grupos nitro puede producir aminas.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas, así como un ligando en química de coordinación.
Biología: El compuesto puede exhibir actividad biológica, como propiedades antimicrobianas o anticancerígenas, convirtiéndolo en un candidato para el desarrollo de fármacos.
Medicina: Su estructura única podría explorarse para aplicaciones terapéuticas, incluso como un inhibidor enzimático o un modulador de receptores.
Industria: El compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a su estabilidad química y grupos funcionales.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-[2-(3,4-dimetoxi fenil)etil]-5-[(3-{4-[(2-fluoro bencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metileno]-2-tioxo-1,3-tiazolidin-4-ona probablemente implica interacciones con objetivos moleculares específicos, como enzimas o receptores. Los grupos aromáticos y los anillos heterocíclicos del compuesto le permiten unirse a sitios activos o sitios alostéricos, modulando la actividad de las proteínas diana. Las vías y objetivos exactos dependerían del contexto biológico específico y requerirían una validación experimental adicional.
Comparación Con Compuestos Similares
Compuestos similares
Tiazolidinonas: Compuestos con anillos de tiazolidinona similares, como la pioglitazona y la rosiglitazona, que se utilizan como agentes antidiabéticos.
Pirazoles: Compuestos con porciones de pirazol, como el celecoxib, que es un fármaco antiinflamatorio no esteroideo.
Compuestos aromáticos: Compuestos con grupos aromáticos similares, como la fluoxetina, que es un antidepresivo.
Unicidad
La singularidad de (5Z)-3-[2-(3,4-dimetoxi fenil)etil]-5-[(3-{4-[(2-fluoro bencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metileno]-2-tioxo-1,3-tiazolidin-4-ona radica en su combinación de características estructurales, que confieren propiedades químicas y biológicas específicas. Su potencial para diversas aplicaciones en química, biología, medicina e industria lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C36H30FN3O4S2 |
|---|---|
Peso molecular |
651.8 g/mol |
Nombre IUPAC |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C36H30FN3O4S2/c1-42-31-17-12-24(20-32(31)43-2)18-19-39-35(41)33(46-36(39)45)21-27-22-40(28-9-4-3-5-10-28)38-34(27)25-13-15-29(16-14-25)44-23-26-8-6-7-11-30(26)37/h3-17,20-22H,18-19,23H2,1-2H3/b33-21- |
Clave InChI |
AMGFUDRGNHXBDP-HWIUFGAZSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)/SC2=S)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)SC2=S)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975825.png)


![5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975848.png)
![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975850.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975854.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975860.png)
![N'-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11975864.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide](/img/structure/B11975871.png)




